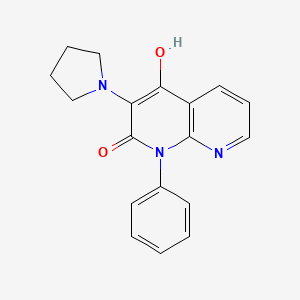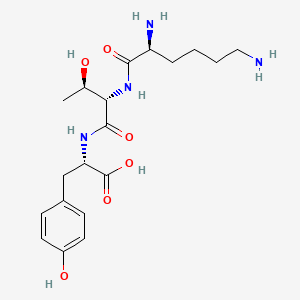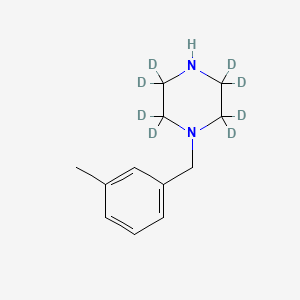
1-(3-Methylbenzyl)piperazine-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methylbenzyl)piperazine-d8 is a deuterated derivative of 1-(3-Methylbenzyl)piperazine. It is a benzyl and benzyl piperazine derivative, often used as a reference material in forensic laboratories. The compound has a molecular formula of C12H10D8N2 and a molecular weight of 198.33 . The deuterium labeling makes it particularly useful in various research applications, including proteomics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylbenzyl)piperazine-d8 typically involves the deuteration of 1-(3-Methylbenzyl)piperazine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is usually carried out under mild conditions to ensure selective deuteration .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent deuteration. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product .
化学反应分析
Types of Reactions
1-(3-Methylbenzyl)piperazine-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, amines, and alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
1-(3-Methylbenzyl)piperazine-d8 has a wide range of scientific research applications, including:
Chemistry: Used as a reference material in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) studies.
Biology: Employed in proteomics research to study protein interactions and dynamics.
Medicine: Investigated for its potential pharmacological properties and effects on the central and autonomic nervous systems.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 1-(3-Methylbenzyl)piperazine-d8 involves its interaction with various molecular targets and pathways. The compound affects the central and autonomic nervous systems, influencing neurotransmitter release and receptor activity. It can modulate blood pressure and smooth muscle function through its interaction with specific receptors and ion channels .
相似化合物的比较
Similar Compounds
- 1-(3-Methylbenzyl)piperazine
- 1-(4-Methylbenzyl)piperazine
- 1-(2-Methylbenzyl)piperazine
- 1-(3-Methylphenyl)piperazine
Uniqueness
1-(3-Methylbenzyl)piperazine-d8 is unique due to its deuterium labeling, which enhances its utility in research applications. The deuterium atoms provide distinct advantages in NMR and mass spectrometry studies, allowing for more precise and accurate measurements. This makes it a valuable tool in various scientific fields .
属性
IUPAC Name |
2,2,3,3,5,5,6,6-octadeuterio-1-[(3-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-11-3-2-4-12(9-11)10-14-7-5-13-6-8-14/h2-4,9,13H,5-8,10H2,1H3/i5D2,6D2,7D2,8D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEOTZPEMDQENX-YEBVBAJPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])CC2=CC=CC(=C2)C)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
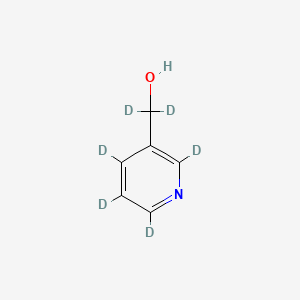
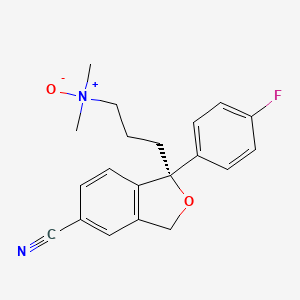
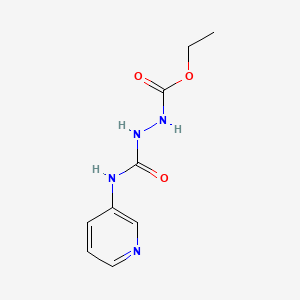
![2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone](/img/structure/B564283.png)
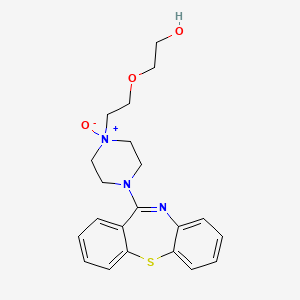
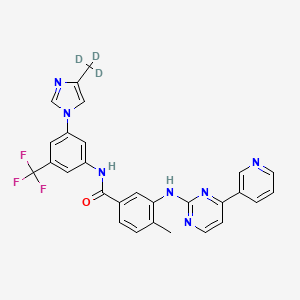
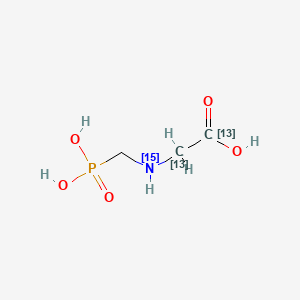

![4-[[5-Oxo-5-(phenylmethoxy)pentyl][(phenylmethoxy)carbonyl]amino]-1-piperidinecarboxylic acid T-butyl ester](/img/structure/B564292.png)
![1-(1H-Benzo[d]imidazol-2-yl)butan-1-amine](/img/structure/B564293.png)
